Cas no 2138808-94-1 (Butanoic acid, 2-[(5-chloro-2-pyridinyl)methylene]-)
![Butanoic acid, 2-[(5-chloro-2-pyridinyl)methylene]- structure](https://ja.kuujia.com/scimg/cas/2138808-94-1x500.png)
Butanoic acid, 2-[(5-chloro-2-pyridinyl)methylene]- 化学的及び物理的性質
名前と識別子
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- Butanoic acid, 2-[(5-chloro-2-pyridinyl)methylene]-
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- インチ: 1S/C10H10ClNO2/c1-2-7(10(13)14)5-9-4-3-8(11)6-12-9/h3-6H,2H2,1H3,(H,13,14)
- InChIKey: SKPNINXEJYFJBH-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(=CC1=NC=C(Cl)C=C1)CC
Butanoic acid, 2-[(5-chloro-2-pyridinyl)methylene]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-391186-1.0g |
(2E)-2-[(5-chloropyridin-2-yl)methylidene]butanoic acid |
2138808-94-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-391186-0.25g |
(2E)-2-[(5-chloropyridin-2-yl)methylidene]butanoic acid |
2138808-94-1 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-391186-2.5g |
(2E)-2-[(5-chloropyridin-2-yl)methylidene]butanoic acid |
2138808-94-1 | 2.5g |
$1428.0 | 2023-03-02 | ||
Enamine | EN300-391186-5.0g |
(2E)-2-[(5-chloropyridin-2-yl)methylidene]butanoic acid |
2138808-94-1 | 5.0g |
$2110.0 | 2023-03-02 | ||
Enamine | EN300-391186-0.05g |
(2E)-2-[(5-chloropyridin-2-yl)methylidene]butanoic acid |
2138808-94-1 | 0.05g |
$612.0 | 2023-03-02 | ||
Enamine | EN300-391186-0.1g |
(2E)-2-[(5-chloropyridin-2-yl)methylidene]butanoic acid |
2138808-94-1 | 0.1g |
$640.0 | 2023-03-02 | ||
Enamine | EN300-391186-0.5g |
(2E)-2-[(5-chloropyridin-2-yl)methylidene]butanoic acid |
2138808-94-1 | 0.5g |
$699.0 | 2023-03-02 | ||
Enamine | EN300-391186-10.0g |
(2E)-2-[(5-chloropyridin-2-yl)methylidene]butanoic acid |
2138808-94-1 | 10.0g |
$3131.0 | 2023-03-02 |
Butanoic acid, 2-[(5-chloro-2-pyridinyl)methylene]- 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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3. Book reviews
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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6. Book reviews
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Butanoic acid, 2-[(5-chloro-2-pyridinyl)methylene]-に関する追加情報
Butanoic acid, 2-[(5-chloro-2-pyridinyl)methylene]- (CAS No. 2138808-94-1): A Comprehensive Overview
Butanoic acid, 2-[(5-chloro-2-pyridinyl)methylene]-, identified by its CAS number 2138808-94-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a butanoic acid backbone conjugated with a 5-chloro-2-pyridinylmethylene moiety, has garnered attention due to its structural complexity and potential biological activities. The unique combination of a carboxylic acid group and a pyridine-based chromophore makes this compound a versatile scaffold for drug discovery and material science applications.
The< strong>5-chloro-2-pyridinylmethylene substituent introduces aromaticity and electronic properties that can modulate the reactivity and binding affinity of the molecule. This feature has been exploited in various synthetic protocols to develop novel heterocyclic compounds with therapeutic potential. Recent studies have highlighted the compound's role in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases, which are crucial in cancer therapy. The pyridine ring's ability to engage in hydrogen bonding and π-stacking interactions further enhances its utility in designing high-affinity ligands.
In the realm of medicinal chemistry, Butanoic acid, 2-[(5-chloro-2-pyridinyl)methylene]- has been explored as a precursor for more complex pharmacophores. The carboxylic acid group can be readily functionalized through esterification, amidation, or other transformations to introduce additional pharmacological properties. For instance, derivatives of this compound have shown promise in inhibiting inflammatory pathways by modulating cyclooxygenase (COX) activity. The< strong>5-chloro substituent on the pyridine ring not only enhances lipophilicity but also contributes to metabolic stability, making it an attractive feature for drug development.
The synthesis of Butanoic acid, 2-[(5-chloro-2-pyridinyl)methylene]- involves multi-step organic reactions that highlight the compound's synthetic versatility. Common synthetic routes include condensation reactions between 2-acetylbutanoic acid and 5-chloro-2-formylpyridine under basic conditions. These reactions often employ catalysts such as piperidine or ammonium acetate to facilitate the formation of the desired double bond. The use of< strong>5-chloro-2-formylpyridine as a key intermediate ensures the introduction of both the pyridine ring and the chloro substituent in the correct position relative to the butanoic acid moiety.
The pharmacological profile of Butanoic acid, 2-[(5-chloro-2-pyridinyl)methylene]- has been investigated in several preclinical studies. These studies have demonstrated its potential as an antiviral agent by interfering with viral protease activity. The compound's ability to mimic natural substrates while incorporating inhibitory functionalities makes it an effective candidate for developing antiviral therapeutics. Additionally, its structural features have been leveraged in designing molecules that exhibit antibacterial properties by disrupting bacterial cell wall synthesis.
In material science applications, Butanoic acid, 2-[(5-chloro-2-pyridinyl)methylene]- has been utilized as a building block for functional materials. Its ability to form coordination complexes with metal ions has led to the development of novel catalysts and luminescent materials. These complexes exhibit enhanced stability and reactivity due to the synergistic effects between the organic ligand and metal center. The< strong>5-chloro substituent on the pyridine ring plays a critical role in these interactions by providing additional coordination sites and influencing electronic properties.
The future prospects of Butanoic acid, 2-[(5-chloro-2-pyridinyl)methylene]- are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Advances in computational chemistry have enabled more efficient virtual screening methods to identify new derivatives with enhanced biological activity. Additionally, green chemistry approaches are being explored to develop more sustainable synthetic routes for this compound. These efforts aim to minimize environmental impact while maintaining high yields and purity standards.
In conclusion, Butanoic acid, 2-[(5-chloro-2-pyridinyl)methylene]- (CAS No. 2138808-94-1) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an excellent scaffold for developing novel therapeutics and functional materials. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow further.
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